Jwh-022

Descripción general

Descripción

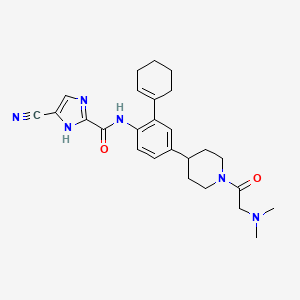

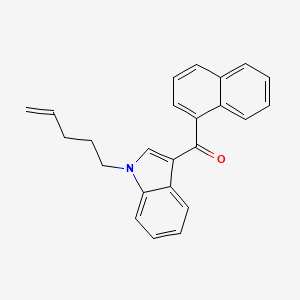

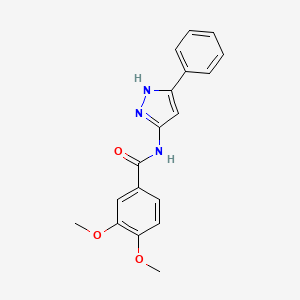

JWH-022 is a cannabimimetic indole that is structurally related to JWH-018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The molecular formula of JWH-022 is C24H21NO .

Molecular Structure Analysis

The molecular structure of JWH-022 consists of 24 carbon atoms, 21 hydrogen atoms, and 1 nitrogen atom . The average mass is 339.430 Da and the mono-isotopic mass is 339.162323 Da .Physical And Chemical Properties Analysis

JWH-022 has a density of 1.1±0.1 g/cm3, a boiling point of 535.3±33.0 °C at 760 mmHg, and a flash point of 277.5±25.4 °C . It has a molar refractivity of 107.6±0.5 cm3, a polar surface area of 22 Å2, and a molar volume of 312.0±7.0 cm3 .Aplicaciones Científicas De Investigación

Synthetic Cannabinoids

JWH-022 is structurally similar to a new class of synthetic cannabinoids, which are known as new psychoactive substances (NPS). These substances contain alkene modifications to the tail region of the synthetic cannabinoid core structure . The nomenclature denotes these new analogues as pent-4en or but-3en species .

Toxicity Studies

In vitro assessment of cannabinoid receptor 1 (CB1) activation via the β-arrestin 2 recruitment was studied for three (3) pent-4en analogues, one (1) but-3en analogue, and one (1) principal metabolite . This research helps in understanding the potential toxicity of these substances .

Forensic Investigations

The detection of JWH-022 and its analogues in forensic toxicology cases, including postmortem and impaired driving investigations, is another application . This helps in identifying the cause or contribution to impairment or death .

Public Health and Safety

The emergence of synthetic cannabinoids like JWH-022 has implications for public health and safety officials, law enforcement, clinicians, medical examiners, and coroners . They need to consider the involvement of emergent synthetic cannabinoids in their work .

Drug Screening

Methods have been developed to screen for JWH-022 and other synthetic cannabinoids in oral fluid . This is important for detecting drug use, especially in settings like workplaces, rehabilitation centers, and law enforcement .

Neurobiological and Behavioral Studies

Research has been conducted to understand the effects of JWH-022 on neurobiology and behavior . For instance, studies have shown that adolescent male mice acquired operant behavior (lever pressing) for JWH-018 .

Safety and Hazards

Mecanismo De Acción

Target of Action

JWH-022 is a cannabimimetic indole that is structurally related to JWH 018 . It is a mildly selective agonist of the peripheral cannabinoid (CB2) receptor . The CB2 receptor is primarily found in the peripheral nervous system and plays a crucial role in modulating immune cell functions .

Mode of Action

As a CB2 receptor agonist, JWH-022 binds to these receptors, mimicking the effects of endogenous cannabinoids . This binding triggers a series of intracellular events, leading to changes in cell function .

Biochemical Pathways

The activation of CB2 receptors by JWH-022 can modulate many physiological and pathological processes . It can affect cell proliferation, migration, invasion, angiogenesis, autophagy, and apoptosis .

Pharmacokinetics

Like other synthetic cannabinoids, it is likely to be metabolized in the liver and excreted in urine .

Result of Action

The activation of CB2 receptors by JWH-022 can lead to various cellular effects. It can exert antiproliferative, apoptotic, anti-migratory, and anti-invasive effects on cells .

Action Environment

The action, efficacy, and stability of JWH-022 can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual, and the specific cellular environment .

Propiedades

IUPAC Name |

naphthalen-1-yl-(1-pent-4-enylindol-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO/c1-2-3-8-16-25-17-22(20-13-6-7-15-23(20)25)24(26)21-14-9-11-18-10-4-5-12-19(18)21/h2,4-7,9-15,17H,1,3,8,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVCMEGHVSDGFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501016344 | |

| Record name | JWH-022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Pentenyl)-3-(1-naphthoyl)indole | |

CAS RN |

209414-16-4 | |

| Record name | JWH-022 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209414164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JWH-022 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501016344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JWH-022 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZA9G132G9T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)

![7-imino-2-phenylthieno[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B608200.png)

![5-(3-(4-(4-chlorophenyl)piperidin-1-yl)propyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B608201.png)

![9-(8-azabicyclo[3.2.1]octan-3-ylidene)-N,N-diethylxanthene-3-carboxamide](/img/structure/B608208.png)